4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile is a heterocyclic compound that features a fused ring system combining benzimidazole and oxazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-(2-alkynyl)aryl benzamides using a gold(I) catalyst. The reaction proceeds via a chemoselective oxygen cyclization through a 6-exo-dig pathway, yielding the desired heterocycle under mild conditions . Another approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis would likely involve optimizing the aforementioned laboratory methods to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise as a therapeutic agent due to its potential anticancer, antiviral, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with DNA, potentially interfering with replication and transcription processes . These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine ring but differ in the position of the nitrogen atom and the overall structure.
Benzimidazo[1,2-a][3,1]benzothiazine: This compound features a fused benzimidazole and thiazine ring system, offering different electronic properties and biological activities.
1,2,4a,5-Tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine: This scaffold is used in the design of kinase inhibitors and shows potent biological activity.
Uniqueness
4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C11H7N3O |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4H-imidazo[2,1-c][1,4]benzoxazine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3O/c12-5-8-6-14-9-3-1-2-4-10(9)15-7-11(14)13-8/h1-4,6H,7H2 |
InChI Key |
OPDPWJMNJNISNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=CN2C3=CC=CC=C3O1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.